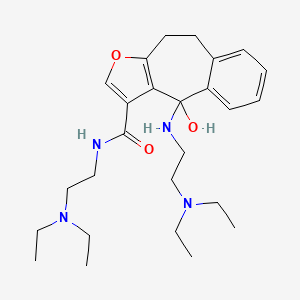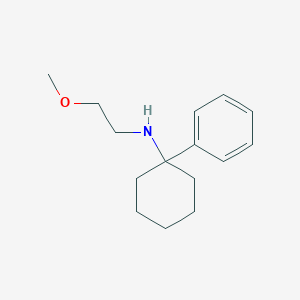
N-(1-phenylcyclohexyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclohexyl)-2-methoxyethanamine is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic, anticonvulsant, and psychotomimetic effects. The structure of this compound consists of a phenyl ring attached to a cyclohexyl ring, which is further connected to a methoxyethanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclohexyl)-2-methoxyethanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with methoxyethylamine under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(1-phenylcyclohexyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-phenylcyclohexyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its analgesic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(1-phenylcyclohexyl)-2-methoxyethanamine involves its interaction with various neurotransmitter systems. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the inhibition of excitatory neurotransmission. This results in analgesic and anticonvulsant effects. Additionally, the compound may interact with other receptors, such as dopamine and serotonin receptors, contributing to its psychotomimetic properties .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with similar pharmacological properties.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic effects.
Methoxetamine: A derivative of ketamine with similar but more potent effects.
Uniqueness
N-(1-phenylcyclohexyl)-2-methoxyethanamine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .
特性
CAS番号 |
2201-57-2 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-17-13-12-16-15(10-6-3-7-11-15)14-8-4-2-5-9-14/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3 |
InChIキー |
MSZKHYPXVOHFEV-UHFFFAOYSA-N |
正規SMILES |
COCCNC1(CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


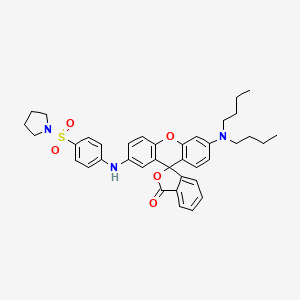

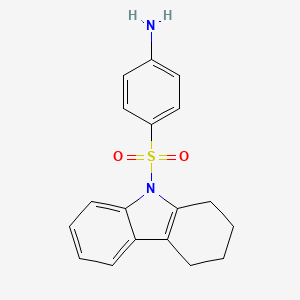


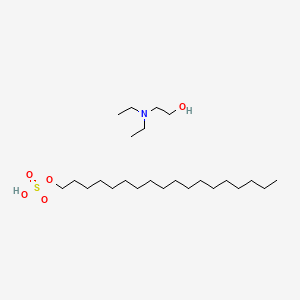
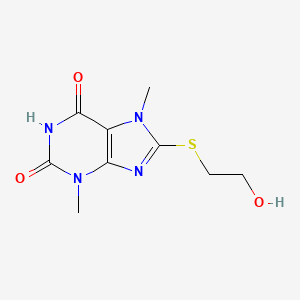

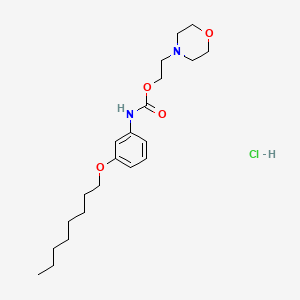
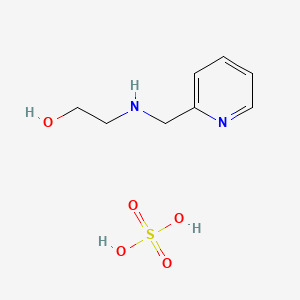
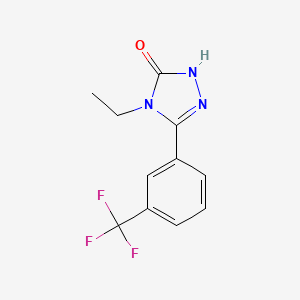

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
